molecular formula C17H14ClN3O3 B2514888 Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034321-17-8

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2514888
CAS No.: 2034321-17-8
M. Wt: 343.77
InChI Key: PAGANEDKLUJARN-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrrolidine ring via a methanone bridge, with a chloropyrimidine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate leaving group on the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps, and bases like potassium carbonate (K2CO3) for deprotonation steps, are commonly used .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of benzofuran, pyrrolidine, and chloropyrimidine moieties, which confer a distinct set of chemical and biological properties.

Biological Activity

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that combines a benzofuran moiety with a pyrrolidine ring and a chloropyrimidine substituent. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H15ClN2O2\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This molecular formula indicates the presence of various functional groups that may contribute to its biological activity. The benzofuran core is known for its diverse pharmacological properties, while the chloropyrimidine and pyrrolidine components may enhance these activities.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that benzofuran compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting strong antiproliferative effects against cancer cells .

Table 1: Anticancer Activity of Related Benzofuran Compounds

Compound NameCell Line TestedIC50 (μM)
Compound 1SQ20B (Head and Neck)0.46
Compound 2MCF7 (Breast Cancer)1.136
Compound 3A549 (Lung Cancer)0.75

Antimicrobial Activity

Benzofuran derivatives, including the compound , have been studied for their antimicrobial properties. They have shown activity against resistant bacterial strains and mycobacteria, including Mycobacterium tuberculosis. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth .

Table 2: Antimicrobial Activity Data

Compound NameTarget OrganismMIC (μg/mL)
Compound AM. tuberculosis<0.60
Compound BStaphylococcus aureus3.12

The biological activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes. For anticancer activity, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation . In antimicrobial applications, they may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .

Case Studies

  • Anticancer Study : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the benzofuran core significantly enhanced cytotoxicity, particularly when halogens were present at strategic positions .
  • Antimicrobial Study : An investigation into the efficacy of benzofuran derivatives against M. tuberculosis revealed that certain compounds exhibited low cytotoxicity towards mammalian cells while maintaining potent antimycobacterial activity, thereby suggesting a favorable therapeutic index .

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGANEDKLUJARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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